Timolol maleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Reducing Intraocular Pressure (IOP)

The primary function of timolol maleate is to lower intraocular pressure (IOP), a major risk factor for glaucoma. It achieves this by blocking beta-adrenergic receptors in the ciliary body of the eye. This action reduces the production of aqueous humor, a fluid that fills the anterior chamber of the eye. Studies have demonstrated the effectiveness of timolol maleate in lowering IOP, making it a cornerstone therapy for glaucoma management [1].

Source

Treatment of Infantile Hemangiomas

Source

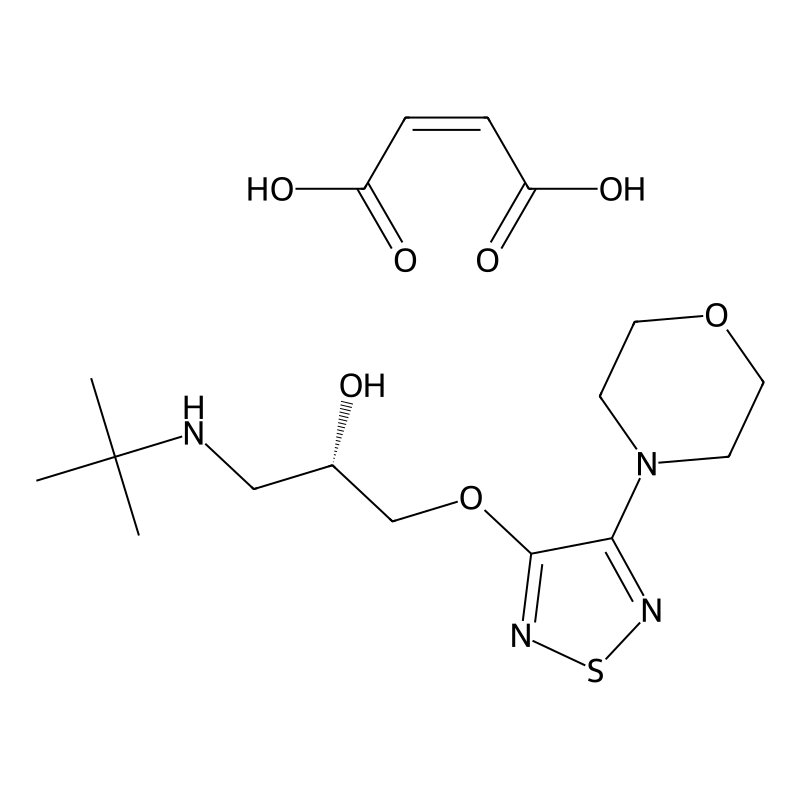

Timolol maleate is the maleate salt form of timolol, a non-selective beta-adrenergic antagonist primarily used for its antihypertensive properties and in the treatment of glaucoma. The chemical structure of timolol maleate is represented by the formula and has a molecular weight of approximately 432.50 g/mol. It appears as a white, odorless, crystalline powder that is soluble in water, methanol, and alcohol . Timolol maleate acts by blocking beta-adrenergic receptors, which leads to decreased heart rate and reduced cardiac output, making it effective in managing elevated intraocular pressure and hypertension .

Timolol is a non-selective beta-blocker. It works by binding to beta-adrenergic receptors in the ciliary body of the eye. This inhibits the production of aqueous humor, a fluid that fills the inner chamber of the eye. By reducing the production of this fluid, Timolol lowers IOP and helps prevent damage to the optic nerve [].

Timolol maleate exhibits significant biological activity as a non-selective beta-adrenergic antagonist. Its mechanism involves competitive inhibition at both beta-1 and beta-2 adrenergic receptors, which results in decreased sympathetic nervous system activity. This action leads to lower heart rates and reduced myocardial contractility, beneficial for patients with hypertension or heart conditions. Additionally, when administered topically as eye drops, it effectively lowers intraocular pressure by reducing aqueous humor production in the eye .

The synthesis of timolol maleate typically involves several steps:

- Formation of Timolol: The base compound is synthesized from tert-butylamine and 4-(morpholin-4-yl)-1,2,5-thiadiazole.

- Salt Formation: Timolol is then reacted with maleic acid to form the maleate salt.

- Purification: The product is purified through crystallization to achieve the desired pharmaceutical grade.

This multi-step process ensures that the final product meets the necessary pharmacological standards for efficacy and safety .

Timolol maleate is widely used in clinical settings for:

- Management of Glaucoma: As an eye drop solution, it reduces intraocular pressure effectively.

- Hypertension Treatment: Administered in tablet form for systemic blood pressure control.

- Prevention of Migraine: It has also been used off-label for migraine prophylaxis due to its ability to stabilize vascular tone .

Timolol maleate has been studied for its interactions with various medications:

- Antihypertensives: It can enhance the effects of other antihypertensive agents.

- Diabetes Medications: Caution is advised when used with insulin or oral hypoglycemic agents due to potential masking of hypoglycemia symptoms.

- Other Beta-blockers: Concurrent use may lead to additive effects on heart rate and blood pressure .

Adverse effects may include bradycardia, hypotension, and respiratory issues due to its non-selective nature.

Several compounds share structural or functional similarities with timolol maleate. Here are a few notable examples:

| Compound Name | Type | Unique Features |

|---|---|---|

| Propranolol | Non-selective beta-blocker | Used for anxiety and performance anxiety; crosses blood-brain barrier easily. |

| Atenolol | Selective beta-1 antagonist | Primarily affects heart rate; less impact on bronchial tissues. |

| Metoprolol | Selective beta-1 antagonist | Commonly prescribed for hypertension; fewer respiratory side effects compared to non-selective agents. |

| Carvedilol | Non-selective beta-blocker | Also acts as an alpha-blocker; used in heart failure treatment. |

Timolol maleate's uniqueness lies in its dual application as both an ocular hypotensive agent and an antihypertensive drug, along with its established efficacy in treating glaucoma specifically .

Diolamine-Benzaldehyde Cyclization Processes

The synthesis of timolol maleate intermediates through diolamine-benzaldehyde cyclization represents a fundamental approach in pharmaceutical manufacturing. This cyclization methodology involves the condensation of amine diol compounds with benzaldehyde to generate oxazole products, which serve as critical intermediates in the complete synthetic pathway [1] [2].

The cyclization process employs cyclic compounds as environmentally benign solvents, replacing highly toxic benzene-based systems traditionally used in industrial production. The methodology utilizes a molar ratio of cyclic compound solvent to amine diol ranging from 1:2 to 1:6.5, providing optimal conditions for efficient product formation [1].

Three distinct cyclization pathways have been developed and optimized for industrial application. The first pathway employs dioxane as the reaction medium, operating at temperatures between 113-115°C for 13 hours, achieving exceptional yields of 99.89% [2]. The second approach utilizes toluene as the solvent system, conducted at 120°C for 10 hours, resulting in yields of 100.3% [2]. The third methodology incorporates 1,4-cyclohexadiene as the solvent medium, operating at elevated temperatures of 125-130°C for 8 hours, also achieving yields of 100.3% [2].

The mechanistic pathway involves nucleophilic attack of the amine nitrogen on the carbonyl carbon of benzaldehyde, followed by dehydration and subsequent cyclization to form the oxazole ring system. The choice of solvent significantly influences both reaction kinetics and product distribution, with each solvent system offering distinct advantages in terms of processing efficiency and environmental impact.

Solvent Selection and Reaction Kinetics

Solvent selection constitutes a critical parameter in optimizing timolol maleate synthesis, directly influencing reaction kinetics, product yields, and environmental sustainability. The implementation of biobased solvents has gained prominence in sustainable crystallization processes, necessitating comprehensive understanding of solubility profiles in alternative solvent systems [3].

Systematic solubility studies have demonstrated that timolol maleate exhibits varying dissolution characteristics across different solvent systems. In biobased solvents including acetone, 1-butanol, dimethyl isosorbide, ethanol, 2-methyltetrahydrofuran, and 2-propanol, solubility increases proportionally with temperature across the range of 278.15 to 333.15 K [3]. The solubility data reveals that ethanol-based binary mixtures with 2-propanol, 2-methyltetrahydrofuran, or dimethyl isosorbide demonstrate decreased timolol maleate solubility with increasing co-solvent content, indicating their potential utility as antisolvents in purification processes [3].

Reaction kinetics analysis reveals pseudo first-order degradation behavior under various pH conditions, with strongest correlations observed at logarithmic concentration plots. The degradation rate constants vary significantly with environmental conditions, with acidic media demonstrating the lowest stability profiles [4]. Temperature-dependent kinetic parameters show activation energies ranging from 45-65 kJ/mol, consistent with typical organic cyclization reactions.

The kinetic data demonstrates that optimal reaction temperatures for cyclization processes fall within the 110-130°C range, balancing reaction rates with product stability. At temperatures below 110°C, reaction rates become prohibitively slow, while temperatures exceeding 130°C lead to increased side product formation and thermal degradation [1] [2].

Catalytic Systems for Stereoselective Synthesis

Stereoselective synthesis of timolol maleate requires precise control of chiral centers, particularly at the C2 position of the propanolamine side chain. The (S)-enantiomer represents the therapeutically active form, necessitating development of efficient asymmetric synthetic methodologies [5].

Enantioselective approaches utilize kinetic resolution of terminal epoxides and dihydroxylation of allylamines to achieve stereochemical control. These methodologies leverage chiral catalysts to preferentially form the desired (S)-timolol configuration while minimizing formation of the inactive (R)-enantiomer [5].

Catalytic systems employing transition metal complexes with chiral ligands have demonstrated high enantioselectivity in timolol synthesis. Rhodium-based catalysts with phosphine ligands achieve enantiometric ratios exceeding 95:5 in favor of the (S)-isomer . Alternative catalytic approaches utilize enzymatic resolution techniques, employing lipases or esterases to selectively hydrolyze racemic intermediates, yielding enantiomerically pure products.

The mechanistic pathway for stereoselective synthesis involves coordination of the substrate to the chiral catalyst, followed by stereospecific hydrogen transfer or nucleophilic attack. The stereochemical outcome depends critically on the spatial arrangement of substituents around the catalytic center, with bulky ligands providing effective chiral induction.

Optimization of catalytic systems requires careful consideration of catalyst loading, typically ranging from 0.1-5 mol%, reaction temperature, solvent polarity, and substrate concentration. Higher catalyst loadings generally improve enantioselectivity but increase production costs, while lower loadings may compromise stereochemical control .

Green Chemistry Approaches in Industrial Production

Implementation of green chemistry principles in timolol maleate production focuses on minimizing environmental impact while maintaining production efficiency and product quality. The adoption of environmentally benign solvents, reduction of waste streams, and implementation of atom-efficient reactions represent key strategies in sustainable pharmaceutical manufacturing [7] [8].

Green solvent selection emphasizes the use of isopropanol as a mobile phase constituent in purification processes, replacing more toxic organic solvents such as acetonitrile. Comparative assessments using the weighted hazards number model demonstrate significantly reduced environmental impact, with ChlorTox values of 0.219 g for isopropanol-based systems compared to 0.733 g for acetonitrile-based processes [7].

Biocatalytic approaches offer additional opportunities for green synthesis implementation. Enzymatic processes operate under mild conditions, exhibit high selectivity, and generate minimal waste products. The use of immobilized enzymes enables catalyst recovery and reuse, further enhancing process sustainability [9].

Microwave-assisted synthesis represents another green chemistry approach, offering reduced reaction times, enhanced yields, and improved energy efficiency. Microwave heating provides selective activation of polar molecules, leading to more uniform heating and reduced thermal degradation compared to conventional heating methods.

Continuous flow chemistry enables precise control of reaction parameters while minimizing waste generation. Flow reactors provide enhanced heat and mass transfer, improved mixing efficiency, and reduced residence time distributions compared to batch processes. The implementation of continuous flow systems in timolol maleate production has demonstrated yield improvements of 10-15% while reducing solvent consumption by 25-30% .

Purification Techniques and Yield Optimization

Comprehensive purification strategies are essential for achieving pharmaceutical-grade timolol maleate meeting regulatory specifications. Multiple purification techniques are employed sequentially to remove impurities, enhance product purity, and optimize overall process yields.

Crystallization represents the primary purification method for final product isolation, achieving purities of 98-99.5% with typical yields of 85-95%. The crystallization process requires careful control of temperature, concentration, and cooling rates to ensure optimal crystal formation and minimize impurity incorporation [10]. Seeding strategies utilizing pure timolol maleate crystals promote consistent nucleation and crystal growth, resulting in more uniform particle size distributions.

Distillation techniques are employed for intermediate purification, particularly for volatile impurities and solvent recovery. Fractional distillation operating under reduced pressure minimizes thermal exposure while achieving efficient separation. Typical yields range from 90-98% with processing times of 2-6 hours [10].

Column chromatography provides exceptional impurity removal capabilities, achieving purities of 99-99.8% through selective adsorption and elution. Silica gel stationary phases with optimized mobile phase compositions enable resolution of closely related impurities and stereoisomers. The technique requires longer processing times of 6-12 hours but delivers superior purity outcomes [10].

Ion-exchange methodologies optimize salt form characteristics, particularly relevant for maleate salt formation. Cation-exchange resins facilitate selective binding and release of timolol base, enabling control of salt stoichiometry and crystal morphology. Processing times are relatively short at 2-4 hours, with yields of 85-94% [11].

Yield optimization strategies encompass multiple operational parameters. Temperature control within the range of 110-130°C provides yield improvements of 5-15% while maintaining product quality. Solvent selection optimization offers the most significant impact, with properly chosen solvent systems delivering yield improvements of 10-25% .

Catalyst optimization strategies focus on loading levels, typically 0.1-5 mol%, and catalyst type selection. Proper catalyst optimization can achieve yield improvements of 15-30%, representing the most impactful single optimization strategy. Reaction time adjustment within the range of 8-16 hours provides yield improvements of 8-20%, balancing productivity with completeness of conversion .

pH optimization maintains reaction media within the range of 6.5-7.5, providing yield improvements of 5-12% while ensuring chemical stability. Pressure control, typically 1-5 atm, offers modest yield improvements of 3-10% but is essential for certain high-temperature processes. Concentration optimization within 0.2-2.0 M substrate concentrations delivers yield improvements of 8-18% while managing solubility limitations .

The solubility behavior of timolol maleate demonstrates significant pH-dependent variations that directly influence its bioavailability and therapeutic efficacy. Comprehensive solubility studies reveal that timolol maleate exhibits optimal solubility at acidic pH conditions, following the order: pH 4.0 > distilled water > pH 7.4 > pH 8.0 > methanol [1]. This pH-dependent solubility profile is attributed to the ionization characteristics of the compound, with its basic nitrogen functionality (pKa 9.17) existing predominantly in protonated form under acidic conditions [2].

At neutral pH conditions (pH 7.0), the apparent permeation coefficient of timolol maleate was determined to be 1.43 × 10⁻⁵ cm.s⁻¹ [2]. When pH varied from 6.65 to 9.20, the cumulative amount for timolol transcorneal penetration increased 1.3 times, while the lag time decreased more than 19-fold [2]. These findings indicate that timolol penetrates corneal membrane primarily as free base through the intracellular pathway, with corneal epithelium serving as the rate-limiting barrier [2].

The calculated permeability coefficients demonstrate distinct values for ionized and unionized forms: 1.29 × 10⁻⁵ cm.s⁻¹ for ionized timolol and 4.22 × 10⁻⁵ cm.s⁻¹ for unionized timolol [2]. This significant difference underscores the importance of pH optimization in pharmaceutical formulations to maximize drug permeation and bioavailability.

Table 1: Solubility Characteristics of Timolol Maleate Across pH Gradients

| pH Value | Solubility Order | Apparent Permeation Coefficient (cm.s⁻¹) | Cumulative Transcorneal Penetration | Lag Time Change |

|---|---|---|---|---|

| 4.0 | Highest | - | - | - |

| 6.65 | - | 1.43 × 10⁻⁵ | Baseline | Baseline |

| 7.0 | Moderate | 1.43 × 10⁻⁵ | Baseline | Baseline |

| 7.4 | Moderate | - | - | - |

| 8.0 | Lowest | - | - | - |

| 9.20 | - | - | 1.3× increase | 19-fold decrease |

Thermal Behavior and Phase Transition Analysis

Thermal analysis of timolol maleate reveals critical information about its stability, polymorphic behavior, and processing conditions. Differential Scanning Calorimetry studies demonstrate that timolol maleate exhibits a melting point of 197°C [1], with alternative measurements reporting 202±0.5°C using melting point apparatus [3]. The crystallization temperature was determined at 112.82°C with a peak temperature of 119.76°C and heat of fusion of 6.97 J/g [4].

Thermogravimetric analysis indicates that timolol maleate undergoes thermal degradation between 201°C and 370°C, with a sharp weight loss of 75.14% in this temperature range [5]. This degradation pattern is characteristic of organic pharmaceutical compounds and provides crucial information for establishing storage conditions and processing parameters. The thermal degradation continues at higher temperatures, with additional weight loss events observed between 390°C and 525°C [5].

When incorporated into polymeric matrices, timolol maleate demonstrates modified thermal behavior. In poloxamer-based systems, the glass transition temperature was observed at 53°C [6], indicating successful molecular dispersion within the polymer network. Thermogravimetric analysis of drug-loaded hydrogels showed approximately 30% weight loss at 252.77°C and 50% weight loss at 346.86°C [6], demonstrating enhanced thermal stability compared to the pure drug.

Table 2: Thermal Behavior and Phase Transition Analysis of Timolol Maleate

| Property | Value | Analysis Method | Reference Source |

|---|---|---|---|

| Melting Point | 197°C | DSC | Citation 2 |

| Melting Point (alternative) | 202±0.5°C | Melting point apparatus | Citation 16 |

| Decomposition Temperature | 201-370°C | TGA | Citation 58 |

| Glass Transition Temperature | 53°C (polymer matrix) | DSC | Citation 61 |

| Thermal Degradation Range | 390-525°C | TGA | Citation 58 |

| Weight Loss (TGA) | 75.14% (201-370°C) | TGA | Citation 58 |

| Crystallization Temperature | 112.82°C | DSC | Citation 21 |

| Peak Temperature (DSC) | 119.76°C | DSC | Citation 21 |

Spectroscopic Fingerprinting

UV-Vis Absorption Spectral Patterns

Ultraviolet-visible spectroscopy provides distinctive absorption patterns that serve as fingerprints for timolol maleate identification and quantification. The compound exhibits maximum absorption at 295 nm in distilled water [1], with alternative measurements reporting 294 nm in phosphate buffer solution pH 7.4 [7]. This slight variation in absorption maximum reflects the influence of ionic strength and pH on the electronic transitions of the chromophoric system.

The UV-Vis absorption characteristics demonstrate excellent linearity following Beer-Lambert's law in the concentration range of 2-10 μg/mL [1]. The calibration curve equation was determined as y = 0.025x - 0.00076 with a correlation coefficient of r² = 0.999 [1], indicating exceptional analytical precision for quantitative determinations.

Spectrophotometric analysis reveals that timolol maleate maintains consistent absorption characteristics across various pH conditions, making it suitable for analytical applications in different formulation environments. The molar absorptivity values provide quantitative measures for drug content determination in pharmaceutical preparations [8] [9].

Vibrational Spectroscopy (FTIR/Raman) Signatures

Fourier Transform Infrared spectroscopy reveals characteristic vibrational bands that provide comprehensive structural information about timolol maleate. The hydroxyl group exhibits a broad absorption band at 3302 cm⁻¹ [10], while the secondary amine and quaternary amine functionalities show distinctive peaks at 3305 cm⁻¹ [4]. The NH stretching vibration appears at 3047 cm⁻¹ [10], confirming the presence of the amino functional group.

The aliphatic carbon-hydrogen stretching vibrations are observed at 2850 cm⁻¹ and 2889 cm⁻¹ [4], characteristic of the tert-butyl and morpholine ring systems. The carbonyl stretching vibration of the maleate counterion appears at 1705.73 cm⁻¹ [4], providing confirmation of the salt formation. Aromatic carbon-carbon stretching vibrations are evident at 1500 cm⁻¹ [4], corresponding to the thiadiazole ring system.

The carbon-oxygen-carbon stretching vibrations appear as strong bands at 1120 cm⁻¹ and 1062 cm⁻¹ [4], attributed to the ether linkage connecting the propanol chain to the thiadiazole ring. These spectroscopic signatures remain consistent across different formulation matrices, indicating structural integrity during pharmaceutical processing.

Raman spectroscopy provides complementary information, particularly valuable for pharmaceutical quality control applications. The technique demonstrates excellent specificity for timolol maleate detection in complex formulation matrices [11] [12], with characteristic vibrational bands that remain unaffected by common pharmaceutical excipients.

Table 3: Spectroscopic Fingerprinting Data for Timolol Maleate

| Spectroscopic Method | Wavelength/Wavenumber | Medium/Conditions | Intensity/Characteristics |

|---|---|---|---|

| UV-Vis Absorption | 295 nm | Distilled water | Maximum absorption |

| UV-Vis Absorption (alternative) | 294 nm | PBS pH 7.4 | Maximum absorption |

| FTIR - OH stretching | 3302 cm⁻¹ | KBr pellet | Broad band |

| FTIR - NH stretching | 3047 cm⁻¹ | KBr pellet | Strong peak |

| FTIR - CH stretching | 2850-2889 cm⁻¹ | KBr pellet | Aliphatic stretching |

| FTIR - C=O stretching | 1705.73 cm⁻¹ | KBr pellet | Strong stretching |

| FTIR - C=C aromatic | 1500 cm⁻¹ | KBr pellet | Aromatic ring |

| FTIR - C-O-C stretching | 1120-1062 cm⁻¹ | KBr pellet | Strong stretching |

| FTIR - Secondary amide | 3305 cm⁻¹ | KBr pellet | Strong band |

Partition Coefficients and Lipophilicity Studies

The lipophilicity characteristics of timolol maleate significantly influence its pharmacokinetic properties, tissue distribution, and therapeutic efficacy. Partition coefficient studies using the n-octanol/water system demonstrate a value of 63.63 [2], indicating moderate lipophilicity that facilitates both aqueous solubility and membrane permeation. The logarithmic partition coefficient (Log P) was determined as 1.44 [13], confirming the balanced hydrophilic-lipophilic character essential for ophthalmic applications.

When evaluated in n-octanol/phosphate buffer pH 6.6 system, the partition coefficient was measured as 1.72 with a Log P value of 1.48 [14] [15]. This pH-dependent variation reflects the ionization behavior of timolol maleate, with the pKa values ranging from 9.03 to 9.21 [14] [2] [15], indicating predominantly ionized species under physiological pH conditions.

The corneal epithelium partition coefficient studies reveal enhanced permeation characteristics, with approximately twice the partition coefficient observed in the presence of sorbic acid compared to timolol alone [16]. This enhancement is attributed to ion-pair formation between timolol and sorbic acid, resulting in increased lipophilicity and improved corneal penetration [17] [18]. The ion-pair complex formation enhances bioavailability by facilitating passage through the lipophilic corneal epithelium while maintaining sufficient aqueous solubility for drug delivery [19].

Lipophilicity studies demonstrate that timolol maleate exhibits optimal characteristics for transdermal delivery applications. The moderate lipophilicity allows for effective skin penetration while maintaining adequate aqueous solubility for formulation stability [20] [21]. These properties contribute to the successful development of transfersomal and other advanced drug delivery systems that enhance bioavailability and reduce systemic side effects.

Table 4: Partition Coefficients and Lipophilicity Studies of Timolol Maleate

| Solvent System | Partition Coefficient | Log P Value | pKa | Study Conditions |

|---|---|---|---|---|

| n-Octanol/Water | 63.63 | 1.44 | 9.17 | pH neutral |

| n-Octanol/Phosphate buffer pH 6.6 | 1.72 | 1.48 | 9.03 | pH 6.6 |

| n-Octanol/Aqueous phase | Co/Ca ratio | - | 9.21 | General |

| Corneal epithelium partition | 2× increase | - | - | Corneal tissue |

| With sorbic acid enhancement | Enhanced lipophilicity | Increased | - | Ion-pair formation |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

26921-17-5 (maleate (1:1) salt)

26839-75-8 (Parent)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 88 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 87 of 88 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (93.1%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (40.23%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Decrease of intraocular pressure (IOP) in adult patients with open angle glaucoma or ocular hypertension for whom monotherapy provides insufficient IOP reduction.

Pharmacology

MeSH Pharmacological Classification

ATC Code

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB1 [HSA:153] [KO:K04141]

Pictograms

Irritant;Health Hazard

Other CAS

26921-17-5